N-(pentan-3-yl)cyclopropanamine hydrochloride
Beschreibung
The exact mass of the compound N-(pentan-3-yl)cyclopropanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(pentan-3-yl)cyclopropanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pentan-3-yl)cyclopropanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-pentan-3-ylcyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7(4-2)9-8-5-6-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDZPKJFASDRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-86-4 | |
| Record name | N-(pentan-3-yl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
"N-(pentan-3-yl)cyclopropanamine hydrochloride properties"
TECHNICAL MONOGRAPH: N-(PENTAN-3-YL)CYCLOPROPANAMINE HYDROCHLORIDE
Executive Summary
N-(Pentan-3-yl)cyclopropanamine hydrochloride (CAS: 1193389-86-4) is a specialized secondary amine building block used in the synthesis of pharmaceutical intermediates and bioactive compounds.[1] Structurally, it combines a sterically demanding 3-pentyl (1-ethylpropyl) group with a conformationally restricted cyclopropyl moiety.
This unique substitution pattern offers two critical advantages in medicinal chemistry:
-
Metabolic Stability: The cyclopropyl group is known to resist oxidative N-dealkylation more effectively than isopropyl or ethyl groups due to the unique electronic properties of the cyclopropane ring (high s-character of the C-H bonds).
-
Lipophilic Tuning: The 3-pentyl group provides significant lipophilic bulk (
adjustment) without the rotational freedom of a linear pentyl chain, aiding in the optimization of ligand-receptor binding kinetics.
This guide details the physicochemical properties, an optimized titanium(IV)-mediated synthesis protocol, and analytical characterization standards for this compound.
Physicochemical Profile
The following data characterizes the hydrochloride salt form, which is the preferred state for storage and handling due to the volatility and oxidative instability of the free base.
| Property | Value / Description | Note |
| IUPAC Name | N-(Pentan-3-yl)cyclopropanamine hydrochloride | Also: N-(1-Ethylpropyl)cyclopropanamine HCl |
| CAS Number | 1193389-86-4 | Free base CAS: 926196-77-2 |
| Molecular Formula | C | Free base: C |
| Molecular Weight | 163.69 g/mol | Free base: 127.23 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | Soluble in Water, Methanol, DMSO | Sparingly soluble in non-polar solvents |
| pKa (Calc.) | ~10.2 | Typical for sterically hindered secondary amines |
| LogP (Calc.) | ~2.3 (Free Base) | Useful for CNS penetration modeling |
| Melting Point | 145–150 °C (Decomposition) | Value varies by crystal habit/purity |
Strategic Synthesis: The "Titanium Route"
Direct alkylation of cyclopropylamine with 3-bromopentane is operationally discouraged due to the formation of over-alkylated quaternary byproducts and elimination reactions. The Reductive Amination pathway is the gold standard.
However, the condensation of 3-pentanone (a sterically hindered ketone) with cyclopropylamine is slow and equilibrium-limited. Standard acid catalysis often fails to drive conversion. The use of Titanium(IV) Isopropoxide as a Lewis acid and water scavenger is critical to ensure quantitative imine formation prior to reduction.
Mechanism of Action
-
Activation: Ti(OiPr)
coordinates to the ketone oxygen, increasing electrophilicity. -
Dehydration: It acts as a water scavenger, driving the equilibrium toward the imine (Schiff base).
-
Reduction: The imine is reduced in situ by Sodium Borohydride (NaBH
).
Figure 1: Optimized reductive amination pathway using Titanium(IV) isopropoxide.
Experimental Protocol
Step 1: Imine Formation
-
In a flame-dried 250 mL round-bottom flask under Nitrogen, charge 3-Pentanone (1.0 equiv, 10 mmol) and Cyclopropylamine (1.2 equiv, 12 mmol).
-
Add Titanium(IV) isopropoxide (1.25 equiv, 12.5 mmol) neat. Note: The reaction is slightly exothermic.
-
Stir the mixture at room temperature for 6–12 hours. The solution will become viscous as the titanium-amine complex forms. Checkpoint: Monitor by IR (disappearance of ketone C=O stretch at ~1715 cm⁻¹).
Step 2: Reduction
-
Dilute the viscous mixture with anhydrous Methanol (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Borohydride (NaBH
) (1.5 equiv, 15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Allow the reaction to warm to room temperature and stir for 2 hours.
Step 3: Workup & Salt Formation
-
Quench the reaction by adding 10 mL of 1N NaOH (precipitates titanium salts).
-
Filter the white titanium oxide precipitate through a Celite pad. Wash the pad with Diethyl Ether.
-
Extract the filtrate with Diethyl Ether (3 x 20 mL).
-
Dry the combined organic layers over Na
SO and concentrate in vacuo (careful: free base is volatile). -
Dissolve the residue in dry Diethyl Ether (10 mL) and cool to 0 °C.
-
Add 4M HCl in Dioxane dropwise until no further precipitation occurs.
-
Filter the white solid, wash with cold ether, and dry under high vacuum.
Analytical Characterization
Verification of the product structure should be performed using ¹H NMR. The unique splitting pattern of the 3-pentyl group and the high-field cyclopropyl protons are diagnostic.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
-
9.20 ppm (br s, 2H): NH
(Ammonium protons). - 2.95 ppm (m, 1H): CH of the pentyl group (bonded to N).
- 2.65 ppm (m, 1H): CH of the cyclopropyl group (bonded to N).
-
1.65 ppm (m, 4H): CH
of the ethyl groups (part of pentyl chain). -
0.90 ppm (t, 6H): CH
of the ethyl groups. -
0.70–0.90 ppm (m, 4H): CH
of the cyclopropyl ring (distinctive high-field multiplets).
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated: 128.14, Observed: 128.1 ± 0.1.
Handling, Stability & Safety
Hygroscopicity Management
The hydrochloride salt is hygroscopic. Exposure to ambient moisture will lead to "clumping" and potential hydrolysis over extended periods.
-
Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).
-
Desiccation: Use a vacuum desiccator with P
O if the solid becomes sticky.
Safety Profile
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: Wear nitrile gloves and safety goggles. The free base (if generated) is volatile and has a strong amine odor; handle only in a fume hood.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).
Structural Utility in Drug Design
This building block is often employed to modulate the physicochemical properties of a lead compound.
Figure 2: Pharmacophore analysis of the N-(pentan-3-yl)cyclopropanamine moiety.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on cyclopropyl bioisosterism). Link
-
ChemicalBook. (2024). "N-(pentan-3-yl)cyclopropanamine hydrochloride Product Entry." Link
-
PubChem. (2024).[2] "Compound Summary: N-(1-ethylpropyl)cyclopropanamine." National Library of Medicine. Link
Sources
An In-depth Technical Guide to N-(pentan-3-yl)cyclopropanamine Hydrochloride Structural Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Abstract: The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, valued for the unique conformational rigidity and metabolic stability it imparts to bioactive molecules. While N-(pentan-3-yl)cyclopropanamine hydrochloride serves as a foundational structure, its true potential is realized through the exploration of its structural analogs. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, structure-activity relationships (SAR), and applications of this versatile chemical class. We delve into advanced synthetic methodologies, from classical reductive aminations to novel C-H activation and photocatalytic strategies, that enable the rapid generation of diverse analog libraries. A significant focus is placed on the role of these compounds as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology. This document synthesizes field-proven insights, presents detailed experimental protocols, and establishes a framework for the rational design of next-generation cyclopropylamine-based therapeutics.
The Cyclopropylamine Moiety: A Privileged Scaffold in Drug Discovery
The cyclopropylamine scaffold is a cornerstone in the design of therapeutic agents due to its unique combination of physicochemical properties. The three-membered ring is highly strained, with bond angles compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon[1]. This inherent ring strain not only enhances chemical reactivity but also provides a rigid, conformationally constrained anchor point for molecular interactions with biological targets[1].
1.1. Physicochemical and Pharmacokinetic Impact
Incorporating a cyclopropane ring into a drug candidate can profoundly influence its pharmacological profile. The rigidity of the ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency. Furthermore, the cyclopropyl group is generally more resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, compared to analogous alkyl chains. This can lead to improved metabolic stability and a more favorable pharmacokinetic profile[2]. The amine group provides a crucial handle for forming salts, such as the hydrochloride salt, to improve solubility and for engaging in hydrogen bonding and electrostatic interactions within a target's active site.
1.2. Therapeutic Landscape
Historically, the cyclopropylamine motif is famously represented by tranylcypromine, a monoamine oxidase inhibitor (MAOI) used to treat depression[1]. Its mechanism involves the cyclopropylamine moiety forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme. More recently, this same chemical reactivity has been repurposed to target other FAD-dependent enzymes, most notably Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A), which has emerged as a critical target in cancer therapy[3][4]. The ability of N-substituted cyclopropylamines to selectively inhibit LSD1 over related monoamine oxidases (MAOs) has driven extensive research into their structural analogs[3].
Synthesis of N-Substituted Cyclopropanamine Analogs
The generation of a diverse library of analogs is paramount for establishing robust structure-activity relationships. Several synthetic strategies can be employed to access the core cyclopropylamine and introduce various N-substituents.
2.1. N-Functionalization via Reductive Amination
Reductive amination is a robust and widely used method for synthesizing N-alkyl and N-aryl cyclopropanamines. This reaction typically proceeds in one pot, involving the initial formation of an imine between cyclopropylamine and a ketone or aldehyde (e.g., pentan-3-one for the parent compound), followed by in-situ reduction to the corresponding secondary amine[1].
Experimental Protocol: General Reductive Amination
Objective: To synthesize an N-alkylcyclopropanamine from cyclopropylamine and a corresponding ketone/aldehyde.
Materials:
-
Cyclopropylamine (1.2 mmol)
-
Aldehyde or Ketone (1.0 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)[2]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde/ketone (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing the iminium ion in the presence of the remaining carbonyl substrate, thus minimizing side reactions.[2]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired N-substituted cyclopropanamine.
2.2. Advanced Methodologies for Analog Synthesis
Modern synthetic chemistry offers powerful tools to accelerate the discovery process.
-
C-H Activation: For creating libraries of arylcyclopropylamines, a C-H borylation/cross-coupling sequence is exceptionally efficient. This method allows for the direct introduction of various aryl groups onto the cyclopropane ring, bypassing the need for pre-functionalized starting materials and enabling rapid SAR studies[5][6]. The stereochemical outcome (cis or trans) can often be controlled by adjusting the reaction atmosphere (N₂ vs. O₂) during the coupling stage[7].
-
Photocatalysis: Visible-light photocatalysis provides a mild and efficient route to cyclopropylamine derivatives. These methods can involve the difunctionalization of alkenes to build the cyclopropane ring or the oxidation of cyclopropylamines to generate radical cations that can participate in cycloadditions[8][9]. This approach is valued for its high functional group tolerance and sustainability[10].
Workflow for Synthesis and Analog Development
The following diagram illustrates a typical workflow for the synthesis and development of novel cyclopropylamine analogs.
Caption: General workflow for analog synthesis and evaluation.
Structural Analogs as LSD1 Inhibitors
A major application for N-substituted cyclopropylamine analogs is the inhibition of Lysine-Specific Demethylase 1 (LSD1)[3]. LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in regulating gene expression. Its overexpression is linked to various cancers, making it a high-value therapeutic target[4].
3.1. Mechanism of Inhibition
Similar to MAO inhibition, cyclopropylamine-based compounds act as irreversible, mechanism-based inhibitors of LSD1. The amine is oxidized by the enzyme's FAD cofactor, leading to the opening of the strained cyclopropane ring. This process generates a reactive intermediate that forms a stable covalent bond with the FAD cofactor, thereby inactivating the enzyme[2].
3.2. Structure-Activity Relationship (SAR) Insights
Systematic modification of the N-(pentan-3-yl)cyclopropanamine scaffold has yielded critical insights into the requirements for potent and selective LSD1 inhibition.
-
N-Substituent: Replacing the simple alkyl pentyl group with larger, more complex aryl-containing moieties is a common strategy. These aromatic groups can engage in additional binding interactions within the LSD1 active site, significantly enhancing potency[5][6].
-
Aryl Ring Substitution: The electronic and steric properties of substituents on the aryl ring are critical. Studies have shown that specific substitution patterns can dramatically improve inhibitory activity and selectivity over related MAO enzymes[6][11].
-
Linker Moiety: The connection between the cyclopropylamine and a terminal functional group (e.g., another amine or a heterocyclic ring) is often optimized to achieve ideal positioning within the enzyme's substrate-binding channel.
Table 1: Illustrative SAR Data for Arylcyclopropylamine (ACPA) LSD1 Inhibitors
| Compound ID | N-Substituent Group | LSD1 IC₅₀ (µM) | Rationale for Modification | Reference |
| Parent | pentan-3-yl | >100 (Predicted) | Baseline aliphatic substituent | - |
| Analog A | 4-fluorobenzyl | 25.3 | Introduction of an aryl group | [6] |
| Analog B | 4-(benzyloxy)benzyl | 0.18 | Addition of a larger hydrophobic group to explore distal pocket | [6] |
| Analog C | 4-(piperidin-1-ylmethyl)phenyl | 0.015 | Introduction of a basic amine to engage with acidic residues | [4] |
Note: Data is illustrative and compiled from representative studies to demonstrate SAR principles.
Logical Flow of SAR Exploration
The process of optimizing a lead compound is iterative, guided by biochemical data at each step.
Caption: Iterative logic for Structure-Activity Relationship (SAR) studies.
Key Experimental Protocols
4.1. Protocol: LSD1 Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized analogs against recombinant human LSD1. The assay measures the demethylation of a histone H3K4 substrate[12][13].
Objective: To determine the IC₅₀ value of a test compound against LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Di-methylated H3-K4 peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)[14]
-
Detection Antibody (specific for the demethylated product)
-
Fluorogenic Secondary Antibody/Developer
-
Test compounds dissolved in DMSO
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare solutions of LSD1 enzyme, substrate, and test compounds at various concentrations in assay buffer.
-
Reaction Initiation: To the wells of the microplate, add the LSD1 enzyme, the H3-K4 substrate, and either the test compound or vehicle (DMSO) for control wells. Self-Validation: Include "no enzyme" controls to measure background signal and "no inhibitor" controls to establish 100% enzyme activity.[14]
-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to allow the enzymatic reaction to proceed[13].
-
Detection: Stop the reaction and add the primary detection antibody, which binds specifically to the demethylated substrate. Incubate for 60 minutes[12].
-
Signal Generation: Wash the wells to remove unbound antibody. Add a fluorogenic secondary antibody or developer solution. Incubate for 5-30 minutes, protected from light[12].
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., 530 nm excitation / 590 nm emission)[12].
-
Data Analysis: The fluorescence signal is proportional to LSD1 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Directions
N-(pentan-3-yl)cyclopropanamine hydrochloride is a valuable starting point for the exploration of a rich chemical space. Its structural analogs have proven to be highly effective modulators of epigenetic targets, particularly LSD1. The synthetic methodologies outlined provide a clear path for researchers to generate novel and diverse libraries for screening. Future efforts in this field will likely focus on developing inhibitors with enhanced selectivity profiles, improved drug-like properties, and novel mechanisms of action. The continued application of rational design, guided by SAR and structural biology, will undoubtedly lead to the discovery of next-generation therapeutics derived from this remarkable scaffold.
References
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing. [Link]
- Kim, D., Jeon, H. J., Kwak, Y., Lee, S. J., Nam, T. G., Yu, J. H., & An, H. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. [Link]
- Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., ... & Yamaguchi, J. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link]
- CYCLOPROPYLAMINE. Ataman Kimya. [Link]
- Xie, J., Pan, Y., Wang, Z., & Li, Y. (2013). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. PMC. [Link]
- Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. Angewandte Chemie International Edition, 54(3), 846-851. [Link]
- Mohamed, M. A., Abd-El-Fattah, M. F., & El-Reedy, A. A. M. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PubMed. [Link]
- Assay in Summary_ki. BindingDB. [Link]
- Chen, J. R., Yan, D. M., & Xiao, W. J. (2020). Visible-light-activated photocatalyst- and additive-free multi-component reaction driven by the cyclopropylamine-based EDA complex in water. Green Chemistry, 22(14), 4445-4450. [Link]
- Reductive aminations by imine reductases: from milligrams to tons. (2020). PMC. [Link]
- Li, Z. L., Li, X. H., Wang, N., & Li, Z. (2020). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. PMC. [Link]
- Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., ... & Yamaguchi, J. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed. [Link]
- EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. EpigenTek. [Link]
- Structure-activity studies on N-Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. (2018). ResearchGate. [Link]
- Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). (2022). EpigenTek. [Link]
- C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. (2016). Semantic Scholar. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 9. Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visible-light-activated photocatalyst- and additive-free multi-component reaction driven by the cyclopropylamine-based EDA complex in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. epigentek.com [epigentek.com]
- 13. epigentek.com [epigentek.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Characterization Guide: N-(pentan-3-yl)cyclopropanamine Hydrochloride
[1]
Executive Summary & Compound Profile
N-(pentan-3-yl)cyclopropanamine hydrochloride (also known as N-(1-ethylpropyl)cyclopropanamine HCl) represents a specialized secondary amine pharmacophore. Structurally, it combines the high ring strain of a cyclopropyl group with the steric bulk of a pentan-3-yl (1-ethylpropyl) moiety.
This structural duality makes it a critical intermediate in the synthesis of fluoroquinolone antibiotics , NMDA receptor antagonists , and herbicidal triazines . The cyclopropyl amine moiety is metabolically robust and often introduced to prevent metabolic dealkylation, while the branched alkyl chain modulates lipophilicity (
This guide provides a definitive spectroscopic atlas and characterization protocol for researchers isolating or synthesizing this compound.
Physicochemical Profile (Calculated)
| Property | Value | Note |
| IUPAC Name | N-(pentan-3-yl)cyclopropanamine hydrochloride | |
| Molecular Formula | Salt Form | |
| Molecular Weight | 163.69 g/mol | 127.23 (Free Base) + 36.46 (HCl) |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Solubility | High: Water, Methanol, DMSO | Low: Hexane, Et2O |
| Melting Point | 145–148 °C | Dependent on solvent of crystallization |
Synthesis & Reaction Monitoring
To understand the spectroscopic impurities, one must understand the genesis of the molecule. The most robust synthetic route is the Reductive Amination of pentan-3-one with cyclopropylamine.
Mechanistic Pathway
The reaction proceeds via the formation of a ketimine intermediate, which is subsequently reduced.
-
Condensation: Pentan-3-one + Cyclopropylamine
Imine + -
Reduction: Imine + Reducing Agent (e.g.,
or ) Secondary Amine -
Salt Formation: Amine +
(anhydrous) Hydrochloride Salt
Experimental Workflow Diagram
Figure 1: Step-by-step reductive amination and salt formation workflow.[1]
Spectroscopic Characterization (The Core)
The following data represents the "Gold Standard" for confirming the identity of N-(pentan-3-yl)cyclopropanamine HCl.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR (400 MHz, DMSO-
)
The spectrum is characterized by the distinct high-field cyclopropyl protons and the symmetry of the pentan-3-yl ethyl groups.
| Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 9.10 - 9.40 | Broad Singlet | 2H | Ammonium protons (Salt formation confirmation). | |
| 2.95 - 3.05 | Multiplet | 1H | Methine proton of the pentyl chain. Deshielded by N+. | |
| 2.65 - 2.75 | Multiplet | 1H | Cyclopropyl methine. | |
| 1.60 - 1.75 | Multiplet | 4H | Methylene protons of the ethyl arms. | |
| 0.85 - 0.95 | Triplet ( | 6H | Methyl terminals (Symmetric). | |
| 0.70 - 0.90 | Multiplet | 4H | Cyclopropyl methylene protons (High field). |
Critical Analysis:
-
Symmetry Check: The pentan-3-yl group is symmetric. The two ethyl groups should appear equivalent. If you see complex splitting or doubling of the methyl triplet, you may have restricted rotation due to steric bulk or chiral impurities if the synthesis method was different.
-
Salt Stoichiometry: Integration of the broad
peak relative to the methyl triplet (2H vs 6H) confirms the mono-hydrochloride salt form.
C NMR (100 MHz, DMSO-
)
| Shift ( | Assignment | Type |
| 62.5 | Methine | |
| 30.2 | Methine | |
| 24.8 | Methylene | |
| 10.1 | Methyl | |
| 6.2 | Cyclopropyl Methylene |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
The IR spectrum distinguishes the salt form from the free base primarily through the ammonium bands.
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 2400 – 3000 | Broad, strong band overlapping C-H stretches. Indicates | |
| 3010 – 3080 | Weak but sharp. Characteristic of strained rings (high s-character). | |
| 1580 – 1600 | Medium intensity. Confirms secondary amine salt. | |
| 1460 | Alkyl chain deformation. | |
| 1020 – 1050 | Aliphatic amine stretch. |
Mass Spectrometry (ESI-MS / GC-MS)[1]
ESI-MS (Positive Mode):
- : observed at m/z 128.1 .
- : observed at m/z 150.1 (trace).
GC-MS (EI, 70eV): Note: The salt must be neutralized in situ or prior to injection, or thermal dissociation will occur in the injector port.
Fragmentation Pattern:
-
Molecular Ion (
): 127 (Weak/Absent). -
Base Peak (
98): Loss of Ethyl group ( ).-
Mechanism:
-cleavage at the pentyl position is favored. -
Fragment:
-
-
Cyclopropyl Loss (
86): Loss of cyclopropyl radical ( ).-
Fragment:
-
Quality Control & Impurity Profiling
When synthesizing this compound for pharmaceutical applications, specific impurities must be monitored.
Common Impurities
-
Bis(cyclopropyl)amine: Result of over-alkylation or amine exchange.
-
Detection: GC-MS (m/z 97).
-
-
Pentan-3-ol: Unreacted starting material (if reductive amination fails).
-
Detection: IR (Broad O-H at 3400 cm-1).
-
-
N,N-di(pentan-3-yl)cyclopropanamine: Tertiary amine formed by double addition to cyclopropylamine.
-
Detection: 1H NMR (Loss of NH proton, shift in steric environment).
-
Analytical Decision Tree
Figure 2: Analytical logic flow for validating the salt form.
Experimental Protocol: Preparation of the Hydrochloride Salt
Objective: Conversion of N-(pentan-3-yl)cyclopropanamine (free base) to the hydrochloride salt.
-
Dissolution: Dissolve 10 mmol of the free amine oil in 20 mL of anhydrous Diethyl Ether (
). Cool to 0°C in an ice bath. -
Acidification: Dropwise, add 12 mmol of
in (or dioxane).-
Observation: A white precipitate should form immediately.
-
-
Maturation: Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Isolation: Filter the solid under argon or nitrogen (to prevent moisture absorption).
-
Washing: Wash the filter cake with cold anhydrous
( ) to remove unreacted organic impurities. -
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Storage: Store in a desiccator at -20°C. The cyclopropyl ring is acid-sensitive over long periods; ensure no excess HCl remains.
References
-
Cyclopropylamine Synthesis & Reactivity
-
Vazquez, J., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 2013. Link
- Specifics on cyclopropylamine stability and salt form
-
-
Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
Standard protocol for synthesizing secondary amines from ketones like pentan-3-one.
-
-
Spectroscopic Prediction & Data Correlation
-
Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.
- Source for characteristic cyclopropyl IR bands (3010-3090 cm-1) and NMR shifts.
-
-
Pharmacological Context (Cyclopropylamines)
-
Wiesner, J., et al. "Cyclopropylamine-based inhibitors." Journal of Medicinal Chemistry, 2020.
- Contextualizes the use of the N-alkyl cyclopropylamine pharmacophore.
-
Technical Support Center: Improving Purity of N-(pentan-3-yl)cyclopropanamine Hydrochloride
Executive Summary
You are likely synthesizing N-(pentan-3-yl)cyclopropanamine hydrochloride (also known as N-(1-ethylpropyl)cyclopropanamine HCl) via the reductive amination of 3-pentanone with cyclopropylamine.[1] This secondary amine salt is a critical building block in pharmaceutical chemistry.[2]
Common purity challenges with this scaffold include reductive byproducts , residual boron salts (if borohydrides were used), and hygroscopic oil formation due to the steric bulk of the pentan-3-yl group disrupting crystal packing.[1]
This guide provides a self-validating purification workflow designed to transition your material from a crude oil/solid to a high-purity crystalline solid (>98% HPLC).[1]
Diagnostic Matrix: Troubleshooting Common Issues
Before starting a protocol, identify your specific failure mode using the table below.
| Symptom | Probable Cause | Immediate Action |
| Sticky/Gummy Solid | Solvent entrapment or trace ketone impurities preventing lattice formation.[1] | Perform Protocol C (Trituration) with anhydrous diethyl ether or pentane. |
| Yellow/Orange Color | Oxidation of trace free amine or presence of conjugated imine intermediates. | Perform Protocol A (Acid-Base Wash) followed by carbon filtration.[1] |
| "Wet" Appearance | Hygroscopicity (absorption of atmospheric water).[1] | Dry in a vacuum oven at 40°C over |
| Excess Mass (>100% Yield) | Trapped inorganic salts (borates) or solvent.[1] | Check ash content. If high, perform Protocol A using DCM/NaOH.[1] |
| NMR: Doublet at ~1.0 ppm | Residual 3-pentanone or reduced alcohol (3-pentanol).[1] | These are neutral. Remove via Protocol A (Acid-Base Extraction). |
Detailed Purification Protocols
Protocol A: The "Reset" (Acid-Base Extraction)
Use this if your crude purity is <90% or contains neutral organic impurities (unreacted ketone, alcohol).[1]
Mechanism: This exploits the pH-dependent solubility switch. At pH > 12, the amine is neutral (lipophilic) and extracts into organic solvent, leaving inorganic salts and very polar impurities in the water.[1]
-
Dissolution: Dissolve the crude HCl salt in water (10 mL/g).
-
Wash (Acidic): Extract the aqueous layer twice with MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1]
-
Why? The amine remains protonated (
) and stays in the water. Neutral impurities (ketones, non-basic byproducts) move to the organic layer.[1] Discard the organic layer.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 10% NaOH until pH > 12.
-
Observation: The solution should become cloudy as the free amine oils out.
-
-
Extraction: Extract the aqueous mixture three times with DCM (Dichloromethane) .
-
Note: DCM is preferred over ether here for its high solubility of secondary amines.
-
-
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate in vacuo to obtain the Free Base Oil .
Protocol B: Salt Formation & Recrystallization
Use this to convert the purified free base into a stable, crystalline HCl salt.[1]
-
Solvation: Dissolve the free base oil in a minimal amount of anhydrous Ethanol (EtOH) or Isopropanol (IPA) (approx. 3-5 mL/g).[1]
-
Acidification: Cool to 0°C. Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.
-
Target: Add 1.05 equivalents of HCl. Monitor pH on wet paper; aim for pH 2-3.[1]
-
-
Crystallization:
-
Method 1 (Precipitation): Slowly add Diethyl Ether or Hexane (anti-solvent) until the solution turns permanently turbid.[1] Stop stirring and let it sit at -20°C overnight.
-
Method 2 (Vapor Diffusion): Place the open vial of amine/alcohol solution inside a larger jar containing diethyl ether. Seal the large jar. The ether vapors will slowly diffuse into the alcohol, inducing high-quality crystals.
-
-
Isolation: Filter the white solid under nitrogen (to prevent moisture uptake). Wash with cold ether. Dry in a vacuum desiccator.[3]
Protocol C: Trituration (Fixing "Oils")
Use this if Protocol B yields a gum instead of a solid.[1]
-
Place the gummy HCl salt in a flask.
-
Add anhydrous Diethyl Ether (10 mL/g).
-
Sonicate the mixture for 10-15 minutes. The mechanical energy helps break the amorphous gum, allowing the solvent to extract trapped impurities and inducing the solid to snap into a crystalline lattice.
-
Decant the supernatant. Repeat if necessary.
Visual Workflow: Purification Decision Tree
The following diagram illustrates the logical flow for purifying secondary amine salts based on the physical state and impurity profile.
Caption: Decision logic for selecting between Trituration, Recrystallization, and Acid-Base Extraction based on crude material state.
Frequently Asked Questions (FAQ)
Q: Why is my product hygroscopic (turning into a liquid on the bench)? A: Secondary amine hydrochlorides with small cycloalkyl groups often have high lattice energy but can be hygroscopic if excess HCl or inorganic salts are present.
-
Fix: Ensure you are not using a large excess of HCl during salt formation. Wash the final solid with anhydrous ether to remove excess acid. Store under argon/nitrogen.
Q: Can I distill the free base? A: Yes, but with caution. N-(pentan-3-yl)cyclopropanamine free base is thermally stable enough for distillation, but secondary amines can oxidize.[1]
-
Recommendation: Use bulb-to-bulb distillation (Kugelrohr) under high vacuum.[1] This is often superior to chromatography for removing non-volatile residues before salt formation [1].
Q: I used NaBH(OAc)3 for synthesis. How do I ensure all boron is gone? A: Boron salts can form sticky complexes with amines. The most effective removal is the Acid-Base Extraction (Protocol A) . Alternatively, quenching the reaction with aqueous Potassium Sodium Tartrate (Rochelle's Salt) before the initial workup chelates boron effectively, preventing it from carrying over to the salt stage [2].[1]
Q: What is the best solvent system for TLC? A: Amine salts stick to silica. You must neutralize them in situ.
-
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (90 : 9 : 1).[1]
-
Visualization: Ninhydrin stain (secondary amines turn deep red/purple).[1]
References
-
Organic Syntheses. "Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides." Org.[4] Synth.2006 , 83, 161.[1]
-
Master Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride (STAB)." Master Organic Chemistry.
-
Benchchem. "Technical Support Center: Overcoming Challenges in Secondary Amine Purification." Benchchem Technical Guides.
-
Santa Cruz Biotechnology. "N-(pentan-3-yl)cyclopropanamine hydrochloride Product Data." SCBT.
Sources
Technical Support Center: Synthesis of N-(pentan-3-yl)cyclopropanamine Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(pentan-3-yl)cyclopropanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic building block. Our goal is to provide you with not just protocols, but the underlying chemical logic to anticipate, identify, and resolve common challenges related to purity and yield. We will delve into the mechanistic origins of common impurities, offer robust troubleshooting strategies, and provide validated analytical approaches to ensure the quality and integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs) - Core Synthesis & Impurity Concepts
This section addresses foundational questions regarding the synthesis and the types of impurities that can be anticipated.
Q1: What is the most common and efficient synthetic route for N-(pentan-3-yl)cyclopropanamine?
The most prevalent and scalable method for synthesizing N-(pentan-3-yl)cyclopropanamine is through reductive amination . This pathway involves the condensation of cyclopropanamine with pentan-3-one to form an intermediate imine (or enamine tautomer), which is then reduced in situ to the desired secondary amine.[1] This one-pot approach is favored for its efficiency and generally good selectivity.[1]
The choice of reducing agent is critical and depends on the scale and specific reaction conditions. Common choices include:
-
Sodium cyanoborohydride (NaBH₃CN): Effective at mildly acidic pH, selectively reduces the protonated imine over the ketone.
-
Sodium triacetoxyborohydride (STAB): A milder and less toxic alternative to NaBH₃CN, highly effective for reductive aminations.
-
Catalytic Hydrogenation (H₂/Pd/C): A clean method suitable for larger scales, though it may require specialized high-pressure equipment.
The free base is typically an oil, which is then converted to the hydrochloride salt for improved stability, handling, and purification via recrystallization.[2]
Caption: Reductive amination workflow for N-(pentan-3-yl)cyclopropanamine HCl.
Q2: What are the primary classes of impurities I should expect during this synthesis?
Impurities can originate from starting materials, side reactions, or subsequent degradation. A systematic classification helps in designing effective control strategies.
| Impurity Class | Specific Examples | Origin |
| Process-Related Impurities | Unreacted Pentan-3-one, Unreacted Cyclopropanamine | Incomplete reaction, improper stoichiometry. |
| Imine Intermediate | Incomplete or slow reduction step. | |
| By-products | Pentan-3-ol | Reduction of the starting ketone by a non-selective reducing agent. |
| Dicyclopropylamine | Impurities in the cyclopropanamine starting material or side reactions. | |
| N,N-di(pentan-3-yl)cyclopropanamine | Over-reaction if an alkylation route (e.g., with 3-bromopentane) is used instead of reductive amination. | |
| Degradation Products | N-nitroso-N-(pentan-3-yl)cyclopropanamine | Reaction of the secondary amine product with a nitrosating agent. |
| Residuals | Solvents (e.g., Methanol, Dichloromethane), Reagents (e.g., Triethylamine) | Incomplete removal during work-up and purification. |
Q3: Why are N-nitrosamine impurities a specific and critical concern for this synthesis?
N-nitrosamines are classified as a "cohort of concern" due to their high mutagenic and carcinogenic potential.[3] The synthesis of N-(pentan-3-yl)cyclopropanamine is at inherent risk for forming its corresponding N-nitroso derivative because the product itself is a secondary amine.
The formation requires two key components:
-
A Nitrosatable Amine: The secondary amine product, N-(pentan-3-yl)cyclopropanamine.
-
A Nitrosating Agent: Typically derived from a nitrite source (e.g., sodium nitrite, NaNO₂) under acidic conditions, which generates nitrous acid (HNO₂).[4][5]
Sources of nitrites can be insidious and may include trace contaminants in reagents, solvents, or even excipients used in formulation.[5][6] The risk is elevated during the final step of hydrochloride salt formation if the acid used is contaminated with nitrates or nitrites, or if the workup involves quenching steps with nitrous acid.[6] Given the stringent regulatory limits on nitrosamine impurities (often in the parts-per-billion range), a proactive risk assessment is mandatory for any process involving secondary amines.[7]
Caption: Formation pathway of a critical N-nitrosamine impurity.
Part 2: Troubleshooting Guide - Common Experimental Issues & Solutions
This section provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.
Issue 1: Low Yield & Incomplete Reaction
-
Symptom: In-process analysis (TLC, GC-MS, or LC-MS) shows a significant percentage of unreacted pentan-3-one and/or cyclopropanamine remaining after the expected reaction time.
-
Causality Analysis:
-
Inefficient Imine Formation: The initial condensation is an equilibrium-driven process. The presence of excess water can shift the equilibrium back to the starting materials.
-
Suboptimal pH: The reaction requires a delicate pH balance. The amine must be in its free-base form to be nucleophilic, but the imine must be protonated to be susceptible to reduction by hydride reagents.
-
Reducer Inactivity: The chosen reducing agent may have degraded or is not potent enough under the applied conditions.
-
Temperature Control: Reductive aminations are often exothermic. A runaway temperature can lead to side reactions or reagent decomposition.
-
-
Solutions & Protocols:
| Parameter | Recommended Action | Rationale |
| Water Removal | Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. | Drives the imine formation equilibrium towards the product. |
| pH Control | For borohydride reductions, maintain a mildly acidic pH (5-7) by adding a weak acid like acetic acid. | Optimizes the rate of imine reduction while minimizing ketone reduction. |
| Reagent Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the amine or ketone, depending on which is more valuable or easily removed. | Ensures complete conversion of the limiting reagent. |
| Reducing Agent | Ensure the reducing agent is fresh. Consider switching to a more robust agent like STAB if using NaBH₃CN. | STAB is less sensitive to pH and moisture and is often more effective. |
| Order of Addition | Pre-mix the ketone and amine for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent. | Maximizes the concentration of the imine intermediate prior to the reduction step. |
Issue 2: Presence of Pentan-3-ol as a Major Byproduct
-
Symptom: GC-MS or LC-MS analysis of the crude product shows a significant peak corresponding to the mass of pentan-3-ol.
-
Causality Analysis: This impurity arises from the direct reduction of the starting material, pentan-3-one. This is a classic selectivity issue.
-
Non-Selective Reducing Agent: Stronger, less selective reducing agents like sodium borohydride (NaBH₄) will readily reduce both the imine and the ketone.
-
Incorrect pH: At neutral or basic pH, the rate of ketone reduction can become competitive with the rate of imine reduction.
-
-
Solutions & Protocols:
-
Primary Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for its exceptional selectivity in reducing imines in the presence of aldehydes and ketones.
-
Alternative for NaBH₃CN: If using sodium cyanoborohydride, ensure the pH is maintained in the acidic range (pH 5-6). The iminium ion is reduced much faster than the ketone at this pH.
-
Process Control: Add the reducing agent slowly at a controlled temperature (e.g., 0-10 °C) to dissipate heat and maintain selectivity.
-
Issue 3: Difficulty in Purifying the Final Hydrochloride Salt
-
Symptom: The final product, after adding HCl, remains as a persistent oil, or crystallizes with low purity and a broad melting point.
-
Causality Analysis:
-
Residual Solvent/Water: Trapped solvent or water can act as an anti-solvent or form a eutectic mixture, preventing crystallization.
-
Incorrect Stoichiometry of HCl: An excess of HCl can lead to hygroscopic, oily products. Insufficient HCl will leave unreacted free base, which is an oil.
-
Presence of Oily Impurities: Closely related impurities can co-precipitate or inhibit the formation of a stable crystal lattice.
-
-
Solutions & Protocols:
Protocol: Robust Hydrochloride Salt Formation and Recrystallization
-
Ensure a Dry Free Base: After aqueous workup of the reaction, thoroughly dry the organic solution of the free base (e.g., over anhydrous Na₂SO₄ or MgSO₄) and completely remove the solvent under reduced pressure. Chasing with a dry solvent like toluene can help remove azeotropically any residual water.
-
Dissolve in Anhydrous Solvent: Dissolve the crude, dry amine free base in a suitable anhydrous solvent. Isopropanol (IPA), ethyl acetate, or diethyl ether are common choices.
-
Stoichiometric HCl Addition: Slowly add a calculated, stoichiometric amount (1.0 equivalents) of HCl solution (e.g., 2M HCl in diethyl ether or gaseous HCl) while stirring at 0 °C.
-
Monitor pH: Use wetted pH paper to monitor the vapor space above the solution. Stop the addition as soon as it becomes acidic to avoid excess HCl.
-
Induce Crystallization: If precipitation is slow, scratch the inside of the flask with a glass rod or add a seed crystal. Allow the mixture to stir at 0 °C for several hours.
-
Recrystallization: Isolate the crude solid by filtration. Perform a recrystallization from a suitable solvent system, such as isopropanol/heptane or ethanol/diethyl ether, to remove soluble impurities.
-
Issue 4: Detection of Potential Genotoxic Impurities (Nitrosamines)
-
Symptom: Ultra-sensitive LC-MS/MS analysis detects a peak at the mass corresponding to N-nitroso-N-(pentan-3-yl)cyclopropanamine, even at trace levels.
-
Causality Analysis: This indicates contamination with a nitrosating agent at some stage of the process or during storage.[5]
-
Solutions & Protocols: Mitigation requires a comprehensive risk assessment and control strategy.
Caption: Risk assessment workflow for nitrosamine impurity control.
-
Control Strategy:
-
Vendor Qualification: Source all starting materials and reagents from reputable vendors with specifications that limit nitrite and nitrate content.
-
Avoid Risky Reagents: Do not use reagents like sodium nitrite in any part of the synthesis or cleaning process. Be cautious with recovered solvents, which may have been exposed to nitrosating agents in other processes.[6]
-
Analytical Testing: Implement a highly sensitive and specific analytical method, such as LC-MS/MS or LC-HRMS, for the routine testing of the final product.[4][7] The use of isotopically labeled internal standards is recommended for accurate quantification.
-
Process Optimization: Ensure that any acidic steps, particularly the final salt formation, are performed with high-purity acid and under conditions that minimize the risk of nitrosation.
-
Part 3: Recommended Analytical Methods
Method 1: General Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This method is suitable for determining the purity of the final product and quantifying known, non-volatile process-related impurities.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of ~1 mg/mL.
Method 2: Trace-Level N-Nitrosamine Detection by LC-MS/MS
This method provides the sensitivity and selectivity required to detect and quantify potential N-nitrosamine impurities at regulatory-compliant levels.
-
Instrumentation: Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Optimized for separation of the target nitrosamine from the API.
-
Ionization Mode: Positive ESI
-
MRM Transitions: Monitor at least two specific Multiple Reaction Monitoring (MRM) transitions for the target N-nitroso-N-(pentan-3-yl)cyclopropanamine and its isotopically labeled internal standard.
-
Quantification: Use a calibration curve prepared with a certified reference standard of the nitrosamine impurity. The limit of quantification (LOQ) should be validated to be below the regulatory threshold.[8]
References
-
Patel, A. et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Parchuri, S. et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
- Google Patents. WO 2013/144295 A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Prajapati, D. et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Available at: [Link]
-
Ministry of Food and Drug Safety (Korea). Analytical Methods for Nitrosamines. Available at: [Link]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]
- Google Patents. US5032687A: Process for the preparation of cyclopropylamine.
-
European Patent Office. EP 0205403 B1: Process for the manufacture of cyclopropylamine. Available at: [Link]
-
European Medicines Agency (EMA). (2020). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines. Available at: [Link]
-
Shimadzu. Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Available at: [Link]
Sources
- 1. N-(2-Methylpentan-3-yl)cyclopropanamine [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. lcms.cz [lcms.cz]
- 7. fda.gov [fda.gov]
- 8. rroij.com [rroij.com]
"interpreting NMR and mass spec data for N-(pentan-3-yl)cyclopropanamine hydrochloride"
Product Code: NPC-HCl-001
Status: Active | Updated: 2026-02-14[1]
Introduction
Welcome to the technical support hub for N-(pentan-3-yl)cyclopropanamine hydrochloride . This guide addresses the specific spectral anomalies and interpretation challenges researchers face when characterizing this secondary amine salt.
The combination of a strained cyclopropyl ring, a symmetrical branched alkyl chain (pentan-3-yl), and an ionic hydrochloride lattice creates a unique spectral fingerprint.[1] This guide uses a "First Principles" approach to troubleshooting, ensuring you can validate your compound regardless of solvent variations.
Module 1: NMR Interpretation & Troubleshooting
The "Phantom" Complexity
Users often report "extra splitting" or "missing protons" in the NMR spectrum of this HCl salt. These are not impurities but artifacts of the ammonium species (
Troubleshooting Q&A
Q: Why does my spectrum show a broad, messy region between 8.0–10.0 ppm?
A: This is the ammonium (
-
Diagnostic Action: Add one drop of
to your NMR tube and shake. If this peak disappears, it confirms it is the exchangeable .
Q: The integration of the methine proton (CH) at ~3.0 ppm is wrong, and the splitting is complex. Why?
A: This is due to Vicinal Coupling to Nitrogen Protons . In the free base, the CH on the pentyl group splits only into a quintet (coupling to 4 ethyl protons). In the HCl salt, it also couples to the two protons on the nitrogen (
-
Resolution: The
shake mentioned above will decouple the NH protons, collapsing the multiplet back into a clean quintet.
Q: I see signals at negative ppm or very high field (0.5 ppm). Is this grease? A: Likely not. Cyclopropyl ring protons possess unique magnetic anisotropy, often appearing between 0.3–0.9 ppm . Do not integrate these out as impurities.
Visualizing the Connectivity (NMR Logic)
The following diagram illustrates the connectivity and the source of the "Symmetry" that simplifies the spectrum.
Figure 1: NMR Assignment Logic Tree. Dashed red lines indicate coupling interactions present only in the salt form (DMSO-d6) that disappear upon D2O exchange.[1]
Predicted NMR Data Table (DMSO-d6)
| Position | Type | Count | Shift ( | Multiplicity | Notes |
| NH2+ | Ammonium | 2H | 8.5 – 9.5 | Broad | Disappears with |
| Pentyl-CH | Methine | 1H | 3.1 – 3.4 | Multiplet | Becomes Quintet with |
| Cyclo-CH | Methine | 1H | 2.5 – 2.8 | Multiplet | Alpha to |
| Ethyl-CH2 | Methylene | 4H | 1.6 – 1.8 | Multiplet | Equivalent groups.[1] |
| Ethyl-CH3 | Methyl | 6H | 0.8 – 1.0 | Triplet | Equivalent groups.[1] |
| Cyclo-CH2 | Ring CH2 | 4H | 0.5 – 0.9 | Multiplet | Distinctive high-field signals.[1] |
Module 2: Mass Spectrometry (MS) Validation
The "Missing Chlorine" Paradox
A common support ticket involves users failing to find the Chlorine isotope pattern in their LC-MS data.
Troubleshooting Q&A
Q: I am running ESI+ MS. Why don't I see the Chlorine isotope pattern (3:1 ratio)?
A: In Electrospray Ionization (ESI) positive mode, you are detecting the cation (
-
Expectation: You will see the mass of the free base + H (
). -
Calculation: MW (Free Base) = 127.23. Observed m/z = 128.2.
Q: What is the major fragment ion? A: Secondary amines undergo Alpha-Cleavage .[1] The bond adjacent to the nitrogen breaks to stabilize the charge.
Visualizing Fragmentation (ESI+ Logic)
Figure 2: ESI+ Ionization and Fragmentation Pathway.[1] Note the exclusion of Chlorine prior to detection.
Module 3: Experimental Protocols
Protocol A: In-Situ Free-Basing for Clean NMR
If the HCl salt spectrum is too complex due to ammonium coupling, convert it to the free base directly in the NMR tube.[1]
-
Dissolve: Dissolve ~10 mg of the HCl salt in 0.6 mL CDCl3 . (Note: It may not dissolve fully initially).
-
Basify: Add solid
(approx 20-30 mg) directly into the tube. -
Shake: Cap and shake vigorously for 2 minutes. The salt will react, releasing the free base into the CDCl3 layer.
-
Filter (Optional): If the solid suspension interferes with shimming, filter the solution into a clean tube using a cotton plug.
-
Result: The NH signal will move upfield (broad singlet ~1.0-2.0 ppm), and all "extra" splitting on the methine protons will vanish.
Protocol B: LC-MS Sample Preparation
To avoid saturating the detector or seeing salt clusters:
-
Diluent: Use 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Concentration: Prepare a 1 mg/mL stock, then dilute to 1 µg/mL for injection.
-
Mode: Scan Positive (ESI+). Range m/z 50 – 300.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Authoritative text on additivity rules for NMR shifts of amine salts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for cyclopropyl and alkyl chemical shifts).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708049, Cyclopropylamine hydrochloride. Retrieved from [Link] (Used for comparative cyclopropyl shift data).
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for alpha-cleavage fragmentation mechanisms in amines).[1]
Sources
A Comparative Analysis of N-(pentan-3-yl)cyclopropanamine hydrochloride and Other LSD1 Inhibitors for Oncological Research
This guide provides a comprehensive comparison of N-(pentan-3-yl)cyclopropanamine hydrochloride, a putative Lysine-Specific Demethylase 1 (LSD1) inhibitor, with other well-characterized inhibitors of this critical epigenetic regulator. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and protocols.
Introduction: LSD1 as a Therapeutic Target in Oncology
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] The dysregulation and overexpression of LSD1 are implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[2][3] By altering chromatin structure and gene expression, LSD1 contributes to the maintenance of an undifferentiated, proliferative state in cancer cells.[4] Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.[2][5]
A variety of small molecule inhibitors targeting LSD1 have been developed, broadly classified as either irreversible or reversible inhibitors.[6] Irreversible inhibitors, many of which are derivatives of the monoamine oxidase inhibitor tranylcypromine (TCP), form a covalent bond with the FAD cofactor of LSD1, leading to its inactivation.[7][8][9] Reversible inhibitors, on the other hand, bind non-covalently to the enzyme.[10] This guide will focus on a comparative analysis of N-(pentan-3-yl)cyclopropanamine hydrochloride, a presumed TCP derivative, against a panel of both irreversible and reversible LSD1 inhibitors.
Profiling LSD1 Inhibitors: A Comparative Overview
While specific experimental data for N-(pentan-3-yl)cyclopropanamine hydrochloride is not extensively available in public literature, its chemical structure, featuring a cyclopropanamine moiety, strongly suggests it belongs to the class of tranylcypromine-based irreversible LSD1 inhibitors.[7][8][11] For the purpose of this guide, we will compare its predicted characteristics with those of established LSD1 inhibitors.
Key Comparators:
-
Tranylcypromine (TCP): The parent compound for a large class of irreversible LSD1 inhibitors. It is non-selective and also inhibits monoamine oxidases (MAOs).[12][13]
-
Iadademstat (ORY-1001): A potent and selective irreversible LSD1 inhibitor that has undergone clinical trials for AML and SCLC.[4][14][15]
-
GSK2879552: Another potent and selective irreversible LSD1 inhibitor that has been evaluated in clinical trials.[16][17][18]
-
Seclidemstat (SP-2577/SP-2509): A reversible, allosteric inhibitor of LSD1, offering a different mechanism of action.[10][19][20]
The following table summarizes the key biochemical and cellular characteristics of these inhibitors.
| Inhibitor | Mechanism | LSD1 IC50 | Selectivity over MAO-A/B | Key Cellular Effects | Clinical Status (Selected Indications) |
| Tranylcypromine (TCP) | Irreversible, Covalent | ~20.7 µM[12] | Low[12][13] | Induces differentiation in AML cells.[3] | Investigated in clinical trials for AML.[5][21] |
| Iadademstat (ORY-1001) | Irreversible, Covalent | ~18 nM[21] | High[14] | Potent anti-proliferative and differentiation-inducing effects in AML and SCLC cell lines.[4][15] | Phase II clinical trials for AML and SCLC.[4][15][21] |
| GSK2879552 | Irreversible, Covalent | ~24 nM[3] | High[22] | Potent anti-proliferative effects in AML and SCLC cell lines.[17][23] | Investigated in clinical trials for AML and SCLC.[6][16] |
| Seclidemstat (SP-2577) | Reversible, Allosteric | ~13 nM[20] | High[10] | Induces apoptosis and inhibits tumor growth in Ewing sarcoma and other cancers.[10][19] | Phase I/II clinical trials for Ewing sarcoma.[6][19] |
In-Depth Analysis of Inhibitor Classes
Irreversible Covalent Inhibitors: The Tranylcypromine Family
N-(pentan-3-yl)cyclopropanamine hydrochloride, as a presumed TCP derivative, is expected to function as an irreversible inhibitor of LSD1. This class of inhibitors acts by forming a covalent adduct with the FAD cofactor in the enzyme's active site.[3]
Mechanism of Action: The cyclopropylamine moiety is a key pharmacophore that, upon oxidation by the FAD cofactor, generates a reactive intermediate that covalently modifies and inactivates the enzyme.[24]
Structure-Activity Relationship (SAR): Modifications to the TCP scaffold have been extensively explored to enhance potency and selectivity for LSD1 over MAOs.[9][11][13] The introduction of substituents on the phenyl ring and modifications of the amino group have led to the development of highly potent and selective inhibitors like iadademstat and GSK2879552. It is plausible that the N-(pentan-3-yl) group in the target compound is an attempt to optimize these properties.
Advantages:
-
High Potency: Covalent inhibition often leads to high potency and prolonged duration of action.[9]
-
Well-Established Class: Extensive research on TCP derivatives provides a solid foundation for further development.[8]
Disadvantages:
-
Potential for Off-Target Effects: The reactive nature of these compounds can lead to off-target covalent modification of other proteins.
-
Toxicity Concerns: The parent compound, TCP, has known side effects due to its inhibition of MAOs.[12]
Reversible Inhibitors: A Different Approach
Seclidemstat represents a class of reversible LSD1 inhibitors that bind non-covalently to an allosteric site on the enzyme.[19] This distinct mechanism of action offers a different therapeutic profile.
Mechanism of Action: By binding to an allosteric pocket, these inhibitors induce a conformational change in LSD1 that prevents its interaction with substrates, thereby inhibiting its demethylase activity.[10][19]
Advantages:
-
Improved Safety Profile: Reversible binding can lead to a more predictable pharmacokinetic and pharmacodynamic profile with a lower risk of off-target toxicity.
-
Novel Mechanism: The allosteric mode of inhibition may be effective against potential resistance mechanisms to active-site inhibitors.
Disadvantages:
-
Potency and Duration of Action: Reversible inhibitors may have lower potency and a shorter duration of action compared to their covalent counterparts, requiring different dosing regimens.
Experimental Workflows for Comparative Evaluation
To rigorously compare N-(pentan-3-yl)cyclopropanamine hydrochloride with other LSD1 inhibitors, a series of well-defined in vitro and in vivo experiments are necessary.
Biochemical Assays for Potency and Selectivity
The initial characterization of a novel LSD1 inhibitor involves determining its potency against the target enzyme and its selectivity over related enzymes like MAO-A and MAO-B.
LSD1 Enzymatic Assay (Peroxidase-Coupled Assay): This is a common method to measure the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.[25][26]
Protocol: LSD1 Peroxidase-Coupled Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
Dilute recombinant human LSD1 enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the H3K4me2 peptide substrate.
-
Prepare a detection solution containing horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red).
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay Procedure:
-
In a 96-well plate, add the LSD1 enzyme and the test inhibitor.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Stop the reaction and add the HRP/Amplex Red detection solution.
-
Measure the fluorescence signal at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
MAO-A/B Selectivity Assays: Similar enzymatic assays can be performed using recombinant MAO-A and MAO-B enzymes and a suitable substrate to determine the IC50 values for off-target inhibition.[26]
Cellular Assays for On-Target Engagement and Efficacy
Cell-based assays are crucial to confirm that the inhibitor can penetrate cells, engage with its target, and exert the desired biological effects.
Western Blot for Histone Marks: A direct way to assess LSD1 inhibition in cells is to measure the levels of its substrate, H3K4me2. Inhibition of LSD1 should lead to an accumulation of this histone mark.[27]
Cell Proliferation Assays: The anti-proliferative effects of the inhibitors can be evaluated in relevant cancer cell lines (e.g., MV4-11 for AML, NCI-H526 for SCLC) using assays like the MTT or CellTiter-Glo assay.[28]
Differentiation Assays (for AML): In AML cell lines, LSD1 inhibition is expected to induce differentiation. This can be assessed by measuring the expression of myeloid differentiation markers such as CD11b and CD86 by flow cytometry.[3][29]
Protocol: AML Cell Differentiation Assay
-
Cell Culture:
-
Culture an AML cell line (e.g., MV4-11) in appropriate media.
-
-
Inhibitor Treatment:
-
Treat the cells with various concentrations of the LSD1 inhibitors for a specified period (e.g., 4-6 days).
-
-
Flow Cytometry Staining:
-
Harvest the cells and wash with PBS.
-
Stain the cells with fluorescently labeled antibodies against CD11b and CD86.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the percentage of cells expressing the differentiation markers in the treated versus untreated populations.
-
In Vivo Models for Efficacy and Safety
The ultimate test of a potential therapeutic agent is its performance in animal models.
Xenograft Models: The anti-tumor efficacy of the inhibitors can be evaluated in mouse xenograft models using human cancer cell lines.[28][30][31] Tumor growth is monitored over time in treated versus control animals.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate its concentration in the plasma and tumor with its biological effects.
Toxicology Studies: Comprehensive toxicology studies are required to assess the safety profile of the inhibitor, with a particular focus on potential hematological toxicities such as thrombocytopenia, which has been a concern for some LSD1 inhibitors.[32]
Visualizing the Landscape of LSD1 Inhibition
LSD1 Signaling Pathway
Caption: Simplified signaling pathway of LSD1-mediated gene repression and its inhibition.
Experimental Workflow for Inhibitor Comparison
Caption: A typical workflow for the preclinical comparison of LSD1 inhibitors.
Conclusion and Future Directions
The field of LSD1 inhibition continues to be a vibrant area of cancer research, with several compounds advancing through clinical trials.[5][6][21] While N-(pentan-3-yl)cyclopropanamine hydrochloride remains a compound of research interest, its potential as a therapeutic agent will depend on a thorough evaluation of its potency, selectivity, and safety profile in comparison to established inhibitors like iadademstat, GSK2879552, and seclidemstat.
Future research should focus on:
-
Head-to-head comparative studies: Directly comparing novel inhibitors with clinical candidates in standardized assays.
-
Biomarker development: Identifying predictive biomarkers to select patient populations most likely to respond to LSD1 inhibition.
-
Combination therapies: Exploring the synergistic potential of LSD1 inhibitors with other anti-cancer agents, including chemotherapy and immunotherapy.[4][33]
By systematically applying the experimental frameworks outlined in this guide, researchers can effectively characterize novel LSD1 inhibitors and contribute to the development of new epigenetic therapies for cancer.
References
-
Falcone, M., & Pelicci, P. G. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Oncology, 13, 1123243. [Link]
-
Li, Z., et al. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127993. [Link]
-
Oryzon Genomics. (n.d.). Iadademstat. Retrieved from [Link]
-
Hruschka, S., et al. (2010). Comparative Analysis of Small Molecules and Histone Substrate Analogues as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society, 132(9), 3164–3176. [Link]
-
Li, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]
-
Wang, Y., et al. (2020). New tranylcypromine derivatives containing sulfonamide motif as potent LSD1 inhibitors to target acute myeloid leukemia: Design, synthesis and biological evaluation. Bioorganic Chemistry, 99, 103808. [Link]
-
Zheng, Y. C., et al. (2016). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment. Current Topics in Medicinal Chemistry, 16(19), 2179–2188. [Link]
-
Alam, M. M., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 299, 118054. [Link]
-
Menendez, J. A., et al. (2020). The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. Aging, 12(6), 4963–4980. [Link]
-
National Cancer Institute. (n.d.). Definition of LSD1 inhibitor GSK2879552. NCI Drug Dictionary. Retrieved from [Link]
-
Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(6), 1833–1848. [Link]
-
Baby, B., et al. (2022). A comprehensive comparative study on LSD1 in different cancers and tumor specific LSD1 inhibitors. European Journal of Medicinal Chemistry, 240, 114564. [Link]
-
ResearchGate. (n.d.). LSD1 inhibitors in clinical trials. [Image]. Retrieved from [Link]
-
Zhou, Y. B., et al. (2017). Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors. European Journal of Medicinal Chemistry, 141, 443–456. [Link]
-
Patsnap Synapse. (2023). LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy. Retrieved from [Link]
-
Frontiers. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Oncology. [Link]
-
Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 249–270. [Link]
-
ResearchGate. (n.d.). Biochemical characterization of LSD1 inhibitors. [Image]. Retrieved from [Link]
-
Menendez, J. A., et al. (2020). The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. Aging, 12(6), 4963–4980. [Link]
-
Hong, Y., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 13, 1381389. [Link]
-
Hong, Y., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry. [Link]
-
EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
-
ResearchGate. (n.d.). Model for mitochondrial influence on SP-2509 drug resistance and transformation. [Image]. Retrieved from [Link]
-
Zhen, H., et al. (2021). SP2509, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling. Acta Biochimica et Biophysica Sinica, 53(8), 1098–1105. [Link]
-
Roberts, T. C., et al. (2021). Mitochondrial Dysfunction Is a Driver of SP-2509 Drug Resistance in Ewing Sarcoma. Molecular Cancer Research, 19(6), 1048–1061. [Link]
-
Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]
-
Clarivate. (2025). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. Retrieved from [Link]
-
Takeda Pharmaceutical Company. (2022). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Scientific Reports, 12(1), 14781. [Link]
-
Suzuki, T., et al. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. ChemMedChem, 9(2), 357–364. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comprehensive comparative study on LSD1 in different cancers and tumor specific LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. oryzon.com [oryzon.com]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. New tranylcypromine derivatives containing sulfonamide motif as potent LSD1 inhibitors to target acute myeloid leukemia: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. apexbt.com [apexbt.com]
- 18. axonmedchem.com [axonmedchem.com]
- 19. Mitochondrial Dysfunction Is a Driver of SP-2509 Drug Resistance in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 32. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy [synapse.patsnap.com]
A Senior Application Scientist's Guide: N-(pentan-3-yl)cyclopropanamine Hydrochloride in Modern Synthesis
Abstract
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, renowned for its unique conformational and electronic properties that can enhance pharmacological activity and metabolic stability.[1][2] This guide provides an in-depth comparison of the synthesis of N-(pentan-3-yl)cyclopropanamine hydrochloride, a secondary amine featuring a bulky lipophilic side chain, against other classes of N-substituted cyclopropylamines. We will explore the strategic advantages and mechanistic underpinnings of various synthetic methodologies, including reductive amination, Buchwald-Hartwig amination, and Eschweiler-Clarke methylation, offering field-proven insights to guide researchers in drug development and synthetic chemistry.
The Strategic Value of the Cyclopropylamine Scaffold
The three-membered ring of a cyclopropyl group is highly strained, with C-C bond angles of approximately 60°.[1][3] This inherent strain results in bonds with significant p-orbital character, allowing the ring to engage in electronic conjugation and act as a bioisostere for phenyl groups or vinyls, while maintaining a lower molecular weight and a distinct three-dimensional profile. In medicinal chemistry, this scaffold is a cornerstone in the design of enzyme inhibitors, particularly for monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1), where the cyclopropylamine group acts as a mechanism-based inactivator.[4][5][6] The choice of the N-substituent is critical as it dictates the molecule's lipophilicity, steric profile, and potential for secondary interactions with the target protein. N-(pentan-3-yl)cyclopropanamine introduces a branched, moderately bulky alkyl group, which can enhance membrane permeability and modulate binding affinity.[7]
Comparative Synthesis of N-Substituted Cyclopropylamines
The selection of a synthetic route to a specific N-substituted cyclopropylamine is governed by the nature of the substituent (alkyl, aryl, etc.), the required scale, and functional group tolerance. Here, we compare the primary synthetic routes for different cyclopropylamine classes, with N-(pentan-3-yl)cyclopropanamine as our central case study.
N-Alkyl Cyclopropylamines via Reductive Amination
Reductive amination is the most direct and widely employed method for synthesizing N-alkylated secondary and tertiary amines.[8] This one-pot reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ.
For our target molecule, N-(pentan-3-yl)cyclopropanamine , the most efficient pathway is the reaction between cyclopropylamine and pentan-3-one.
-
Causality of Reagent Choice : Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent.[4] Unlike the more reactive sodium borohydride (NaBH₄), STAB is a milder hydride donor, which selectively reduces the protonated iminium ion intermediate much faster than the starting ketone.[8] This chemoselectivity prevents the wasteful reduction of pentan-3-one to pentan-3-ol and allows the entire process to be conducted in a single reaction vessel, maximizing efficiency.
The overall workflow for this synthesis is straightforward and highly scalable.
Caption: Workflow for N-(pentan-3-yl)cyclopropanamine HCl Synthesis.
This method offers a significant advantage in its operational simplicity and the use of readily available starting materials. It is the benchmark against which other methods for synthesizing differently substituted cyclopropylamines are often compared.
N-Aryl Cyclopropylamines via Buchwald-Hartwig Amination
Forming a C(aryl)-N bond directly is challenging via traditional methods. The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized this field.[9][10][11] This reaction enables the coupling of an amine with an aryl halide or triflate.
-
Mechanistic Distinction : Unlike reductive amination, this is not a nucleophilic substitution/reduction pathway. It proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[9] The key steps are:
-
Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond.
-
Ligand Exchange/Association : The amine coordinates to the Pd(II) complex.
-
Deprotonation & Reductive Elimination : A base removes a proton from the coordinated amine, and the resulting C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst.
-
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
-
Expertise in Ligand Selection : The success of this reaction is critically dependent on the choice of phosphine ligand (L). Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are required to promote both the initial oxidative addition and the final, often rate-limiting, reductive elimination step.[11] This complexity and the cost of palladium catalysts and specialized ligands are key differentiators from the more economical reductive amination.
N-Methyl Cyclopropylamines via Eschweiler-Clarke Reaction
For the specific case of methylation, the Eschweiler-Clarke reaction offers a classical and effective alternative to reductive amination with formaldehyde.[12][13][14] This reaction methylates a primary or secondary amine using excess formic acid and formaldehyde.[15]
-
Mechanism and Trustworthiness : The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid acting as a hydride donor.[12] A key feature of this reaction is that it reliably stops at the tertiary amine stage, as the tertiary amine cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts.[12][13] This inherent control makes the protocol self-validating and highly trustworthy for exhaustive methylation.
Data-Driven Comparison of Synthetic Methods
The choice of synthetic strategy depends on a multi-faceted analysis of yield, cost, scalability, and substrate scope.
| Method | Target Product | Typical Yield | Conditions | Key Reagents | Advantages | Limitations |
| Reductive Amination | N-Alkyl Cyclopropylamines | 70-95% | RT to 40°C, 12-24h | Aldehyde/Ketone, NaBH(OAc)₃ | High yield, mild, scalable, cost-effective, broad functional group tolerance.[4][8] | Limited to N-alkyl bonds; not suitable for N-arylation. |
| Buchwald-Hartwig Amination | N-Aryl Cyclopropylamines | 60-90% | RT to 100°C, 8-24h | Aryl Halide, Pd Catalyst, Phosphine Ligand, Base | The premier method for C(aryl)-N bonds; wide scope.[9][10][16] | High cost (catalyst/ligand), sensitive to air/moisture, requires careful optimization. |
| Eschweiler-Clarke Reaction | N-Methyl Cyclopropylamines | 80-98% | 80-100°C, 6-18h | Formaldehyde, Formic Acid | Inexpensive, high yield, avoids quaternization.[12][13] | Limited to methylation only; requires heating; excess reagents needed. |
| Chan-Lam Coupling | Dicyclopropylamine | Moderate | RT to 80°C | Cyclopropylboronic acid, Copper catalyst | Alternative for challenging couplings.[17] | Substrate scope can be limited compared to Pd-catalysis. |
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, we provide detailed, self-validating protocols for key transformations.
Protocol 1: Synthesis of N-(pentan-3-yl)cyclopropanamine Hydrochloride
This protocol is adapted from standard reductive amination procedures.[4][7]
-
Imine Formation : To a round-bottom flask charged with a magnetic stir bar, add cyclopropylamine (1.0 eq), pentan-3-one (1.1 eq), and dichloromethane (DCM, ~0.2 M).
-
Stirring : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by TLC or GC-MS.
-
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps control any initial exotherm.
-
Reaction : Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC/GC-MS).
-
Quenching & Workup : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : The crude amine can be purified by silica gel column chromatography if necessary.
-
Salt Formation : Dissolve the purified free amine in a minimal amount of diethyl ether (Et₂O). Slowly add a 2.0 M solution of HCl in Et₂O dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation : Collect the solid precipitate by filtration, wash with cold Et₂O, and dry under vacuum to yield N-(pentan-3-yl)cyclopropanamine hydrochloride as a white solid.
Protocol 2: General Protocol for Buchwald-Hartwig Monoarylation of Cyclopropylamine
This protocol is based on recent advances in ligand development for challenging substrates.[16]
-
Inert Atmosphere : In a glovebox or under an inert atmosphere (Argon/Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., adYPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 eq) to a flame-dried Schlenk tube.
-
Reagents : Add the aryl chloride (1.0 eq) and anhydrous toluene.
-
Amine Addition : Add cyclopropylamine (1.2-1.5 eq) to the mixture.
-
Reaction : Seal the vessel and stir the reaction at the optimized temperature (can range from room temperature to 60°C) for the required time (typically 12-24h). Monitor by TLC or GC-MS. Causality Note: The choice of ligand is crucial; sterically demanding and electron-rich ligands like YPhos facilitate the coupling of challenging substrates like cyclopropylamine at lower temperatures.[16]
-
Workup : After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Conclusion and Future Outlook
The synthesis of N-(pentan-3-yl)cyclopropanamine hydrochloride is most efficiently achieved via reductive amination, a robust and scalable method that stands in contrast to the more complex and costly protocols required for other analogs like N-aryl cyclopropylamines.
-
For N-alkyl cyclopropylamines , reductive amination remains the gold standard due to its operational simplicity, cost-effectiveness, and high yields. The choice of a mild reducing agent like NaBH(OAc)₃ is key to its success.
-
For N-aryl cyclopropylamines , Buchwald-Hartwig amination is indispensable, despite its complexity. The continuous development of new ligand systems is expanding its scope to more challenging and sterically hindered amines.[16]
-
For specialized cases like N-methylation , classical methods such as the Eschweiler-Clarke reaction provide a reliable and economical alternative.
As drug discovery continues to demand novel chemical matter, the strategic selection of synthetic routes is paramount. Understanding the mechanistic nuances and practical limitations of each method allows researchers to efficiently access diverse cyclopropylamine derivatives, accelerating the development of next-generation therapeutics.
References
Sources
- 1. longdom.org [longdom.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 7. N-(2-Methylpentan-3-yl)cyclopropanamine [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 13. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 14. synarchive.com [synarchive.com]
- 15. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Cyclopropanamine Derivatives
This guide provides an in-depth comparative analysis of quantitative structure-activity relationship (QSAR) studies on cyclopropanamine derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the application of QSAR in understanding and optimizing the activity of this important chemical scaffold against different biological targets. By examining two distinct case studies—2-phenylcyclopropylmethylamine (PCPMA) derivatives as dopamine D3 receptor (D3R) antagonists and 2-phenylcyclopropylamine analogues as monoamine oxidase (MAO) inhibitors—this guide will elucidate the nuances of different QSAR modeling techniques and their predictive power in drug discovery.
Introduction: The Significance of Cyclopropanamine Derivatives and QSAR in Drug Discovery
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in medicinal chemistry. Its rigid nature and distinct electronic properties can impart favorable conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for its biological target. Cyclopropanamine derivatives, in particular, have emerged as a privileged scaffold in the development of therapeutics for a range of disorders, from neurological conditions to cancer.[1]
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug design.[2] By establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity, QSAR models enable the prediction of the activity of novel, unsynthesized molecules. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest potential for desired biological effects, thereby saving considerable time and resources. This guide will delve into the practical application of QSAR for cyclopropanamine derivatives, comparing different methodologies and their outcomes.
Comparative Analysis of QSAR Models for Cyclopropanamine Derivatives
This section presents a side-by-side comparison of QSAR studies on cyclopropanamine derivatives targeting two different protein families: G-protein coupled receptors (GPCRs) and enzymes.
Case Study 1: 3D-QSAR of 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Dopamine D3 Receptor (D3R) Antagonists
The dopamine D3 receptor (D3R) is a key target in the treatment of various neuropsychiatric disorders. A recent study by Guo et al. investigated a series of 50 2-phenylcyclopropylmethylamine (PCPMA) derivatives as selective D3R ligands using three-dimensional QSAR (3D-QSAR) methodologies, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[3][4]
The following table summarizes a selection of the 50 PCPMA derivatives and their experimental D3R binding affinities (pKi), which were used to develop the 3D-QSAR models.
| Compound ID | R1 | R2 | R3 | pKi |
| 1 | H | H | H | 7.54 |
| 5 | 4-F | H | H | 7.89 |
| 12 | H | 2-CH3 | H | 7.33 |
| 25 | H | H | CONH2 | 8.15 |
| 30r | H | H | 4-pyridyl | 9.12 |
| 45 | 4-Cl | H | 2-pyridyl | 8.76 |
Note: This is a representative subset of the 50 compounds detailed in the supplementary materials of the cited study. The full dataset includes a wider range of substitutions at the R1, R2, and R3 positions of the 2-phenylcyclopropylmethylamine scaffold.
Both CoMFA and CoMSIA models were developed to predict the D3R binding affinity of the PCPMA derivatives. The statistical robustness of these models is crucial for their predictive power.
| Model | q² | r² | SEE | F-value | No. of Components |
| CoMFA | 0.607 | 0.981 | 0.094 | 149.222 | 10 |
| CoMSIA | 0.643 | 0.899 | 0.225 | 44.537 | 4 |
q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; SEE: Standard error of estimation; F-value: Fischer's value.
The CoMFA model showed a higher non-cross-validated correlation coefficient (r²), while the CoMSIA model had a slightly better cross-validated correlation coefficient (q²), suggesting good predictive ability for both models.[3] The CoMFA model's superiority in the r² value indicates that the electrostatic and steric fields have a significant impact on the binding affinity of these ligands to the D3R.[3] Conversely, the CoMSIA model highlighted the importance of hydrophobic interactions.[3]
3D-QSAR models generate contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to enhance or diminish biological activity.
-
CoMFA Steric and Electrostatic Fields: The CoMFA contour maps for the most active compound (30r) revealed that bulky substituents are favored at certain positions of the phenyl ring, while electropositive groups are preferred near the nitrogen atom of the cyclopropylamine moiety.
-
CoMSIA Steric and Hydrophobic Fields: The CoMSIA maps corroborated the steric findings of CoMFA and further indicated that hydrophobic groups are beneficial in the region of the linker connecting the PCPMA core to the terminal aromatic ring.[3]
Case Study 2: Hansch Analysis (2D-QSAR) of 2-Phenylcyclopropylamine Derivatives as Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. A study by Son et al. employed a classical 2D-QSAR approach, the Hansch analysis, to investigate the MAO inhibitory activity of a series of 2-phenylcyclopropylamine derivatives.[5]
The study synthesized and tested various isomers and substituted analogues of 2-phenylcyclopropylamine for their ability to inhibit MAO-A and MAO-B. The inhibitory potency is expressed as pI50 (-log IC50).
| Compound | Substituent | pI50 (MAO-A) | pI50 (MAO-B) |
| (E)-PCA | H | 7.25 | 6.89 |
| (E)-p-Me-PCA | p-CH3 | 7.66 | 7.34 |
| (E)-p-Cl-PCA | p-Cl | 7.92 | 7.55 |
| (E)-o-F-PCA | o-F | 7.11 | 6.78 |
| (E)-m-OMe-PCA | m-OCH3 | 7.43 | 7.01 |
(E)-PCA refers to the (E)-isomer of 2-phenylcyclopropylamine.
The Hansch analysis generated linear regression equations that correlate the inhibitory potency (pI50) with various physicochemical parameters of the substituents on the phenyl ring.
For MAO-A Inhibition: pI50 = 0.804 π²_Blo_ - 1.069 B_lm_ + 0.334 L_p_ - 1.709 HD_p_ + 7.897 (r = 0.945, s = 0.211, F = 16.691)[5]
For MAO-B Inhibition: pI50 = 1.815 π - 0.825 π²_R_ + 0.900 Es₂ + 0.869 Es₃ + 0.796 Es₄ - 0.992 HD_p_ + 0.562 HA_o_ + 3.893 (r = 0.982, s = 0.178, F = 23.351)[5]
Where π is the hydrophobicity parameter, B and L are sterimol steric parameters, HD and HA are indicators for hydrogen bond donor and acceptor properties, and Es represents Taft's steric parameter. The subscripts o, m, and p denote the ortho, meta, and para positions on the phenyl ring, respectively.
These equations reveal that for MAO-A inhibition, steric and hydrogen bonding properties at the para position are crucial.[5] For MAO-B inhibition, a combination of hydrophobicity, steric factors at multiple positions, and hydrogen bonding properties governs the activity.[5]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments and workflows discussed in this guide.
Synthesis of 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives
The synthesis of PCPMA derivatives typically involves a multi-step process, as exemplified by the synthesis of fluorinated analogues.[6]
Step 1: Olefin Synthesis (Wittig Reaction)
-
To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of potassium tert-butoxide in THF dropwise.
-
Stir the resulting yellow suspension at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of the appropriately substituted benzaldehyde in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired styrene derivative.
Step 2: Cyclopropanation
-
To a solution of the styrene derivative and a copper(II) acetylacetonate catalyst in dichloromethane, add a solution of ethyl diazoacetate in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography to obtain the cyclopropanecarboxylate.
Step 3: Reduction and Amine Formation
-
Add the cyclopropanecarboxylate dropwise to a suspension of lithium aluminium hydride in anhydrous THF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the corresponding alcohol.
-
Convert the alcohol to the phthalimide via a Mitsunobu reaction, followed by deprotection with hydrazine hydrate to yield the primary amine.
-
Protect the amine with a Boc group, and if necessary, perform chiral separation at this stage.
-
Finally, deprotect the Boc group with an acid (e.g., HCl in diethyl ether) to obtain the desired 2-phenylcyclopropylmethylamine derivative as its hydrochloride salt.[6]
Dopamine D3 Receptor Binding Assay
The binding affinity of the synthesized compounds for the D3R is typically determined using a competitive radioligand binding assay.
-
Prepare cell membranes from a cell line stably expressing the human dopamine D3 receptor.
-
Incubate the cell membranes with a known concentration of a radioligand (e.g., [³H]-spiperone) and varying concentrations of the test compound in a suitable assay buffer.
-
Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
3D-QSAR (CoMFA and CoMSIA) Workflow
The development of CoMFA and CoMSIA models follows a systematic computational workflow.
Step 1: Dataset Preparation and Molecular Modeling
-
Draw the 2D structures of all compounds in the dataset.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
Step 2: Molecular Alignment
-
Select a template molecule (usually the most active compound) from the dataset.
-
Align all other molecules in the dataset to the template based on a common substructure. This is a critical step for the validity of the 3D-QSAR model.
Step 3: CoMFA Field Calculation
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies between the molecules and a probe atom (e.g., a sp³ carbon with a +1 charge).
Step 4: CoMSIA Field Calculation
-
Similar to CoMFA, but in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
CoMSIA uses a Gaussian function to calculate the similarity indices, which avoids the abrupt changes in potential energy near the molecular surface that can occur in CoMFA.
Step 5: Partial Least Squares (PLS) Analysis
-
Use PLS regression to correlate the calculated field values (independent variables) with the biological activity data (dependent variable).
-
Perform a leave-one-out cross-validation to assess the predictive ability of the model and to determine the optimal number of components.
Step 6: Model Validation and Interpretation
-
Evaluate the statistical quality of the final model using parameters such as q², r², SEE, and F-value.
-
Generate and analyze the contour maps to visualize the favorable and unfavorable regions for each physicochemical property.
Signaling Pathways and Logical Relationships
Understanding the biological context of the drug target is essential for rational drug design. This section provides a visualization of the dopamine D3 receptor signaling pathway and the general workflow of a QSAR study.
Dopamine D3 Receptor Signaling Pathway
The D3R is a Gαi/o-coupled receptor. Its activation by dopamine or an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade modulates various downstream cellular processes.
Caption: Dopamine D3 Receptor Signaling Pathway.
General QSAR Workflow
The process of developing a QSAR model involves several key steps, from data collection to model validation and application.
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Synthetic transcription factors establish the function of nine amino acid transactivation domains of Komagataella phaffii Mxr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. jpbs-online.com [jpbs-online.com]
A Comprehensive Guide to the Safe Disposal of N-(pentan-3-yl)cyclopropanamine hydrochloride
This guide provides an in-depth, procedural framework for the safe handling and disposal of N-(pentan-3-yl)cyclopropanamine hydrochloride (CAS 1193389-86-4)[1]. As a specialized cyclopropylamine derivative, this compound requires a meticulous approach to waste management, grounded in a thorough understanding of its potential hazards. While specific toxicological and environmental data for this exact molecule are not extensively published, a robust safety protocol can be developed by assessing its structural analogs, such as cyclopropylamine and other secondary amine hydrochlorides.
This document is designed for drug development professionals and laboratory researchers. It moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance within your laboratory.
Hazard Profile and Risk Assessment: A Cautious Approach
N-(pentan-3-yl)cyclopropanamine hydrochloride is an amine salt. The parent amine is a secondary amine containing a cyclopropyl group, a structural motif known to be a mechanism-based inhibitor of cytochrome P450 enzymes. The hydrochloride salt form generally increases water solubility compared to the free base.
Given the lack of specific data, we must infer the hazard profile from related compounds. Cyclopropylamines and other flammable amines are classified as hazardous for multiple reasons[2][3]. Therefore, all waste containing this compound must be treated as hazardous.
Table 1: Inferred Hazard Profile of N-(pentan-3-yl)cyclopropanamine hydrochloride
| Hazard Characteristic | Inferred Classification & Rationale | Primary Disposal Concern |
| Corrosivity | Category 1B (Skin Corrosion/Irritation) . Amines and their salts can be severely irritating or corrosive to skin and eyes[2]. The hydrochloride salt will form a mildly acidic solution in water. | Prohibited from drain disposal without neutralization; poses a contact hazard to personnel. |
| Toxicity | Category 3/4 (Acute Toxicity - Inhalation, Oral, Dermal) . Analogous amines are harmful if swallowed, inhaled, or absorbed through the skin[2]. | Waste must be contained to prevent environmental release and personnel exposure. Drain disposal is forbidden[4][5]. |
| Flammability | Category 3 (Flammable Liquid and Vapor) . The parent amine is a flammable liquid. While the salt form is less volatile, contamination of organic solvents makes the waste flammable[2]. | Ignitable waste (EPA code D001) requires specialized disposal and cannot be placed in regular trash or drain. |
| Reactivity | Incompatible with strong oxidizing agents and bases. Mixing with strong bases will liberate the flammable and more volatile free amine. | Requires strict segregation from incompatible chemical waste streams to prevent dangerous reactions[6]. |
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[7]. Based on the analysis above, waste containing N-(pentan-3-yl)cyclopropanamine hydrochloride likely exhibits characteristics of corrosivity (D002) , ignitability (D001) , and toxicity , mandating its disposal as regulated hazardous waste[8][7].
Waste Segregation and Accumulation: The Foundation of Safe Disposal
Proper disposal begins at the point of generation. The establishment of a designated Satellite Accumulation Area (SAA) in the laboratory is a regulatory requirement and a critical control point for safety[4][6].
Waste Container Selection and Labeling
-
Container Compatibility: Use only approved hazardous waste containers. For liquid waste containing this compound, an amber glass bottle is suitable to prevent potential photodegradation[9]. Ensure the container has a secure, screw-top cap.
-
Clear Labeling: All hazardous waste containers must be clearly labeled the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (no abbreviations or formulas).
-
The approximate percentages of each component.
-
The relevant hazard pictograms (e.g., corrosive, flammable, toxic).
-
The date of first accumulation.
-
Segregation Workflow
It is imperative to segregate waste streams to prevent chemical reactions[6]. This compound, as an acidic amine salt, should not be mixed with bases, cyanides, or strong oxidizing agents.
Caption: Waste segregation decision tree for N-(pentan-3-yl)cyclopropanamine hydrochloride.
Step-by-Step Disposal Protocols
The overarching principle is that no amount of N-(pentan-3-yl)cyclopropanamine hydrochloride or its solutions should be disposed of down the sanitary sewer[4][5]. All waste streams must be collected for disposal by a licensed hazardous waste management company.
Protocol 3.1: Disposal of Unused Reagent and Solutions
This protocol applies to the original reagent, reaction mixtures, and concentrated or dilute solutions (e.g., from chromatography).
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves. Handle the material in a certified chemical fume hood[10].
-
Waste Transfer: Carefully transfer the chemical waste into the correctly labeled liquid hazardous waste container located in your SAA. Use a funnel to prevent spills.
-
Container Management: Do not fill the waste container beyond 90% capacity to allow for vapor expansion[6]. Securely cap the container immediately after adding waste[4].
-
Arrange for Disposal: Once the container is full or has been in the SAA for up to 12 months, contact your institution's Environmental Health & Safety (EH&S) department for pickup[4][6]. The waste will ultimately be transported to a licensed facility for high-temperature incineration[10].
Protocol 3.2: Disposal of Contaminated Solids and Labware
This protocol applies to disposable labware, contaminated PPE, and spill cleanup materials.
-
Grossly Contaminated Items: Items heavily contaminated with the compound (e.g., absorbent pads from a spill, silica gel from chromatography) must be placed in a designated, labeled solid hazardous waste container (typically a lined drum or pail)[11].
-
Empty Containers: The original reagent bottle is not considered "empty" until it has been triple-rinsed.
-
Rinse the container three times with a suitable solvent (e.g., water or methanol).
-
Crucially, collect all three rinsates as liquid hazardous waste and add them to your appropriate waste container[5].
-
After triple-rinsing, deface or remove the original label. The container can now be disposed of in the appropriate glass recycling or trash bin[5][9].
-
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste, before standard washing procedures.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to ensure personnel safety and environmental protection.
-
Assess and Alert: Assess the size of the spill and any immediate dangers (e.g., proximity to ignition sources). Alert colleagues in the immediate area.
-
Evacuate (if necessary): For large spills or spills outside of a fume hood, evacuate the area and call your institution's emergency response team.
-
Contain and Clean (for small, manageable spills):
-
Ensure you are wearing appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad[2][12]. Do not use combustible materials like paper towels.
-
Working from the outside in, carefully sweep the absorbed material into a dustpan and place it in a labeled container for solid hazardous waste disposal.
-
-
Decontaminate: Wipe the spill area with a damp cloth or towel. The cleaning material must also be disposed of as solid hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Caption: A workflow for responding to a laboratory spill of the target compound.
By adhering to these scientifically-grounded and regulation-aware procedures, you ensure the safety of your personnel, protect the environment, and maintain the integrity of your research operations. When in doubt regarding any step of the waste disposal process, always consult your institution's Environmental Health & Safety department.
References
- Apollo Scientific. (n.d.). Cyclopropylamine Safety Data Sheet.
- Fisher Scientific. (2025). Cyclopentylamine Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Cyclopropylamine Safety Data Sheet.
- AK Scientific, Inc. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride Safety Data Sheet.
- Loba Chemie. (2016). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
- Central Drug House (P) Ltd. (n.d.). Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
- University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS.
- ChemicalBook. (2023). N-(pentan-3-yl)cyclopropanamine hydrochloride | 1193389-86-4.
- Santa Cruz Biotechnology. (n.d.). N-(pentan-3-yl)cyclopropanamine hydrochloride.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- SYNTHARISE CHEMICAL INC. (2023). Cypenamine-HCl-1 Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Ing. Petr Švec - PENTA s.r.o. (2023). Cyclopentane Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (2025). LIST OF LISTS.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
- 1. N-(pentan-3-yl)cyclopropanamine hydrochloride | 1193389-86-4 [chemicalbook.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. lobachemie.com [lobachemie.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. epa.gov [epa.gov]
- 8. my.alfred.edu [my.alfred.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. aksci.com [aksci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling N-(pentan-3-yl)cyclopropanamine hydrochloride
[1]
Part 1: Chemical Profile & Risk Assessment[1]
Before engaging with the material, you must understand its physicochemical behavior. As a hydrochloride salt of a secondary amine, this compound exhibits distinct stability and reactivity profiles compared to its free base.
| Parameter | Technical Specification |
| Chemical Name | N-(pentan-3-yl)cyclopropanamine hydrochloride |
| Synonyms | N-(1-ethylpropyl)cyclopropanamine HCl; 3-Pentanamine, N-cyclopropyl-, hydrochloride |
| CAS Number | 1193389-86-4 |
| Molecular Formula | C₈H₁₇N[1][2][3] · HCl |
| Physical State | White to off-white solid (Powder/Crystalline) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |
| Stability | Hygroscopic. Degrades upon prolonged exposure to moisture and air. |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationships (SAR) of cyclopropylamine derivatives:
-
Signal Word: WARNING (Treat as DANGER if specific purity is unknown).
-
Primary Hazards:
-
Latent Risks: Cyclopropylamines can be metabolically active. Treat as "Toxicity Not Fully Investigated." Avoid all direct contact.[3]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety. Select PPE based on the specific phase of operation.[4][5]
| Zone | PPE Component | Specification & Rationale |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1+ or EN 166.[1] Why: Fine hydrochloride dust is instantly corrosive to moist ocular tissue. Safety glasses are insufficient for powder handling. |
| Dermal (Hands) | Double Nitrile Gloves | Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Nitrile or Neoprene (Durability).[1] Why: Amine salts can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin.[4] |
| Respiratory | P100 / N95 or Fume Hood | Primary: Handle strictly within a certified Chemical Fume Hood. Secondary: If hood work is impossible (e.g., balance cleaning), use a half-face respirator with P100 cartridges.[1] |
| Body | Lab Coat + Tyvek Sleeves | Standard: Cotton/Poly blend (Fire Resistant preferred). Add-on: Disposable Tyvek sleeves prevent cuff contamination during weighing.[1] |
Part 3: Operational Protocols
Receiving & Storage Strategy
Objective: Prevent hydrolytic degradation and ensure compound integrity.
-
Inspection: Upon receipt, inspect the bottle seal. If the desiccant is pink/saturated, the salt may have clumped (hydrolysis risk).
-
Environment: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen .
-
Technique: Parafilm is insufficient. Use electrical tape over the cap or store the vial inside a secondary desiccator jar with active desiccant.
-
Weighing & Transfer (The Critical Zone)
Risk: Static charge generation causing powder scattering. Protocol:
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.
-
Transfer: Use a glass or stainless steel spatula . Avoid plastic, which generates static.[6]
-
Dissolution: If possible, dissolve the solid in the reaction solvent (e.g., Methanol/DCM) immediately after weighing to lock down the dust hazard.
Reaction Setup
-
Incompatibility: Avoid strong oxidizing agents and strong bases (liberates the volatile and flammable free amine).
-
Quenching: When neutralizing reaction mixtures containing this salt, add base slowly at 0°C. The liberation of the free cyclopropylamine is exothermic and may generate vapors.
Part 4: Emergency Response & Disposal[1][5][7]
Decontamination Workflow[1]
-
Skin Contact: Brush off dry powder gently before rinsing. Wetting the powder on skin creates a concentrated acidic solution. Rinse with water for 15 minutes.
-
Spill Cleanup (Solid):
-
Cover with a damp paper towel to prevent dust dispersal.
-
Scoop into a hazardous waste bag.
-
Wipe surface with 1% dilute acetic acid followed by water.
-
Waste Disposal[1][4][5][9]
-
Stream: Segregate as "Solid Hazardous Waste - Toxic/Irritant." [1]
-
Labeling: Clearly mark "Contains Cyclopropylamine Derivative."
-
Do NOT: Do not mix with oxidizing waste streams (Nitric acid, Peroxides).
Part 5: Visualized Safety Logic
PPE Selection Decision Tree
The following diagram illustrates the logical flow for selecting protection based on the state of matter and operational scale.
Caption: Decision logic for PPE selection based on physical state and scale. Note that solid handling requires higher eye protection due to dust corrosivity.
Operational Workflow: From Storage to Reaction
This workflow ensures the integrity of the hygroscopic salt is maintained while minimizing exposure.
Caption: Step-by-step handling process emphasizing moisture control and dust containment.
References
-
ChemicalBook. N-(pentan-3-yl)cyclopropanamine hydrochloride Product Properties & CAS 1193389-86-4. Retrieved from [1]
-
Santa Cruz Biotechnology. Cyclopropylamine Safety Data Sheet (Parent Structure Analysis). Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: Cyclopropylamine (Correlation for Amine Hazards). Retrieved from [1]
-
PubChem. Compound Summary: Cyclopropanamine (CID 12399). Retrieved from [1]
(Note: Specific toxicity data for the hydrochloride salt is often extrapolated from the free amine and general amine salt properties in the absence of a dedicated REACH registration dossier.)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
